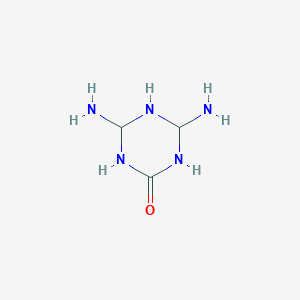
4,6-Diamino-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-1,3,5-triazinan-2-one, also known as Ammeline, is a heterocyclic compound with the molecular formula C3H5N5O. It is a derivative of melamine and is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Diamino-1,3,5-triazinan-2-one can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction typically occurs under controlled temperatures and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
4,6-Diamino-1,3,5-triazinan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,6-Diamino-1,3,5-triazinan-2-one exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Melamine: A precursor to 4,6-Diamino-1,3,5-triazinan-2-one, used in the production of plastics and resins.
Cyanuric Acid: Another triazine derivative with applications in water treatment and as a stabilizer for chlorine in swimming pools.
Hexamethylmelamine: Used clinically for its antitumor properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H9N5O |
|---|---|
Molecular Weight |
131.14 g/mol |
IUPAC Name |
4,6-diamino-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H9N5O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,4-5H2,(H2,7,8,9) |
InChI Key |
IJALQCOKSXNFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(NC(=O)N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















